1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid
Overview
Description
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazinone moiety, and a methylsulfanyl-substituted phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the pyridazinone moiety with the acetylated piperidine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyridazinone moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid: shares structural similarities with other nitrogen-containing heterocyclic compounds, such as:
Uniqueness
- The unique combination of the piperidine ring, pyridazinone moiety, and methylsulfanyl-substituted phenyl group distinguishes this compound from others. This structural uniqueness imparts specific chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27-15-4-2-13(3-5-15)16-6-7-17(23)22(20-16)12-18(24)21-10-8-14(9-11-21)19(25)26/h2-7,14H,8-12H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXVQGOJOCRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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